molecular formula C22H33N3O3 B14776741 benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

Cat. No.: B14776741
M. Wt: 387.5 g/mol
InChI Key: RSYIGWJCRVMOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Attachment of the Amino Acid Moiety: The amino acid derivative can be coupled to the piperidine ring using peptide coupling reagents.

    Formation of the Carbamate Group: The cyclopropyl carbamate moiety can be introduced through carbamation reactions using cyclopropyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the carbamate group may inhibit enzymes such as acetylcholinesterase. These interactions can modulate various biochemical pathways, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Piperine: An alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: A bioactive compound with anticancer properties.

Uniqueness

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3

InChI Key

RSYIGWJCRVMOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.